Head-to-Head Efficacy: Pazopanib vs. Sunitinib in First-Line Metastatic RCC (COMPARZ Trial)
In the Phase III COMPARZ trial, a randomized, open-label, non-inferiority study of 1,110 patients with metastatic clear-cell RCC, pazopanib demonstrated non-inferior progression-free survival (PFS) compared to sunitinib, with a hazard ratio of 1.047 [95% CI, 0.898 to 1.220] [1]. This establishes pazopanib as an equally effective alternative in terms of anti-tumor activity.
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 8.4 months |
| Comparator Or Baseline | Sunitinib: Median PFS: 9.5 months |
| Quantified Difference | Hazard Ratio (HR): 1.047 (95% CI: 0.898–1.220); non-inferiority met. |
| Conditions | Phase III randomized controlled trial (COMPARZ); first-line mRCC (N=1,110) |
Why This Matters
This head-to-head evidence confirms pazopanib's non-inferior efficacy to sunitinib, a critical factor for procurement when clinical efficacy equivalence is required.
- [1] Motzer RJ, Hutson TE, Cella D, et al. Pazopanib versus sunitinib in metastatic renal-cell carcinoma. N Engl J Med. 2013;369(8):722-731. View Source
